molecular formula C14H18N2O3 B6497450 4-(4-methoxybenzoyl)-3,3-dimethylpiperazin-2-one CAS No. 952832-53-0

4-(4-methoxybenzoyl)-3,3-dimethylpiperazin-2-one

Cat. No. B6497450
CAS RN: 952832-53-0
M. Wt: 262.30 g/mol
InChI Key: RJYGWPIFVNBJRA-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Methoxybenzoyl chloride , which is an amber-colored crystalline solid . It’s one of the reactive acylating agents that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .


Synthesis Analysis

4-Methoxybenzoyl chloride is used in the synthesis of various compounds . For instance, it’s used in the synthesis of stilbene and dihydrostilbene derivatives as potential anti-cancer agents . It’s also used in the synthesis of coumarin dimers with potential HIV-1 activity .


Chemical Reactions Analysis

4-Methoxybenzoyl chloride reacts exothermically with bases, including amines . It’s incompatible with water, strong oxidizing agents, alcohols . Sealed containers held at room temperature may explode, due to slow decomposition that builds up pressure .


Physical And Chemical Properties Analysis

4-Methoxybenzoyl chloride is a liquid at room temperature with a boiling point of 262-263 °C and a density of 1.260 g/mL at 20 °C .

Safety and Hazards

4-Methoxybenzoyl chloride is corrosive to metals and skin, and its vapors may cause serious burns to the eyes . It’s incompatible with water, strong oxidizing agents, alcohols . It’s also moisture sensitive .

properties

IUPAC Name

4-(4-methoxybenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2)13(18)15-8-9-16(14)12(17)10-4-6-11(19-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYGWPIFVNBJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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